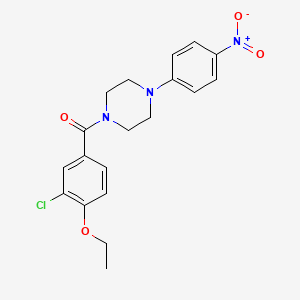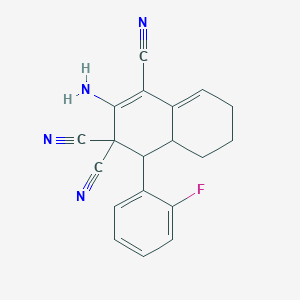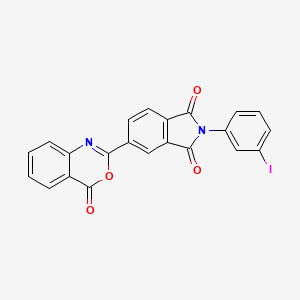![molecular formula C20H25N3O3S B5230694 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol involves its binding to beta-adrenergic receptors. This binding inhibits the action of catecholamines, which are responsible for regulating heart rate and blood pressure. By blocking the beta-adrenergic receptors, this compound reduces the workload of the heart and lowers blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol include a reduction in heart rate and blood pressure. This compound also has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications in cancer and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol in lab experiments include its well-established mechanism of action and its potential therapeutic applications. However, the limitations of using this compound include its relatively low potency and the need for further research to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol. One potential direction is to investigate its potential use in combination with other drugs for the treatment of cardiovascular diseases and cancer. Another direction is to explore its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to establish the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol involves a multi-step process. The starting material is 9H-carbazole, which is converted into 9-bromo-9H-carbazole. This compound is then reacted with 1-(4-methylsulfonylphenyl)piperazine to form 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]prop-2-en-1-one. Finally, this compound is reduced to 1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been investigated as a potential treatment for cardiovascular diseases, such as hypertension and heart failure. This compound has also been studied for its potential use in the treatment of cancer and neurological disorders.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(4-methylsulfonylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)22-12-10-21(11-13-22)14-16(24)15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-9,16,24H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYFFAEODLYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Carbazol-9-YL)-3-(4-(methylsulfonyl)-1-piperazinyl)-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![6-(4-ethyl-1-piperazinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5230704.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![4-bromo-N-[3-(1-piperidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5230718.png)